2-benzoyl-N-(3-pyridinylmethyl)benzamide
Description
2-Benzoyl-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with a benzoyl group at the 2-position and a 3-pyridinylmethyl moiety on the amide nitrogen. Benzamide derivatives are widely studied for their pharmacological relevance, including roles as enzyme inhibitors, antimicrobial agents, and modulators of neuronal receptors .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzoyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(16-8-2-1-3-9-16)17-10-4-5-11-18(17)20(24)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,24) |
InChI Key |
ATWUTORVKUOTRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Analogues with Pyridinyl Substituents
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide
- Structure : Features an allyloxy group at the 4-position and a 6-methylpyridin-2-yl substituent on the amide nitrogen.
- Activity : Acts as a negative allosteric modulator (NAM) of human α4β2 nicotinic acetylcholine receptors (nAChRs) with an IC50 of ~6.0 µM. Exhibits ~5-fold selectivity over α3β4 nAChRs .
- Key Difference : The allyloxy group enhances binding to nAChRs compared to the benzoyl group in the target compound, which may reduce receptor affinity.
2-[(Phenoxyacetyl)amino]-N-(3-pyridinylmethyl)benzamide
- Structure: Contains a phenoxyacetyl amino group at the 2-position and the same N-(3-pyridinylmethyl) substituent as the target compound.
- Activity: Not explicitly reported, but the phenoxyacetyl group may confer additional hydrogen-bonding interactions, altering solubility or target engagement .
Antimicrobial Benzamide Analogues
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Substituted with a 3,4-dimethoxyphenethyl group.
- Activity : Demonstrates antimicrobial activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 2.81–2.97 µM .
- Key Difference : The absence of a pyridinyl group reduces solubility but increases lipophilicity, enhancing membrane penetration.
Benzamide Derivatives in Recent Progress in FtsZ Inhibitors
Structure-Activity Relationship (SAR) Insights
- Pyridinyl Groups : The 3-pyridinylmethyl substituent in the target compound may enhance solubility and CNS penetration compared to alkyl or aryl groups .
- Benzoyl vs.
- Hydrogen-Bonding Moieties : The pyridine nitrogen and amide carbonyl in the target compound facilitate interactions with polar residues in enzyme active sites or receptors .
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